
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide is an organic compound with the molecular formula C15H31NO2. It is a derivative of undecanamide, featuring a hydroxy group and a dimethylethyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)undecanamide typically involves the reaction of undecanoyl chloride with 2-amino-2-methyl-1-propanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product .
化学反应分析
Types of Reactions
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-oxo-1,1-dimethylethyl)undecanamide.
Reduction: Formation of N-(2-hydroxy-1,1-dimethylethyl)undecylamine.
Substitution: Formation of N-(2-alkoxy-1,1-dimethylethyl)undecanamide.
科学研究应用
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of specialty chemicals and materials
作用机制
The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)undecanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
相似化合物的比较
Similar Compounds
- N-(2-Hydroxy-1,1-dimethylethyl)decanamide
- N-(2-Hydroxy-1,1-dimethylethyl)dodecanamide
- N-(2-Hydroxy-1,1-dimethylethyl)octanamide
Uniqueness
N-(2-Hydroxy-1,1-dimethylethyl)undecanamide is unique due to its specific chain length and the presence of both a hydroxy and a dimethylethyl group. These structural features confer distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
51848-22-7 |
|---|---|
分子式 |
C15H31NO2 |
分子量 |
257.41 g/mol |
IUPAC 名称 |
N-(1-hydroxy-2-methylpropan-2-yl)undecanamide |
InChI |
InChI=1S/C15H31NO2/c1-4-5-6-7-8-9-10-11-12-14(18)16-15(2,3)13-17/h17H,4-13H2,1-3H3,(H,16,18) |
InChI 键 |
BDIITUILCUVPFU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(=O)NC(C)(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
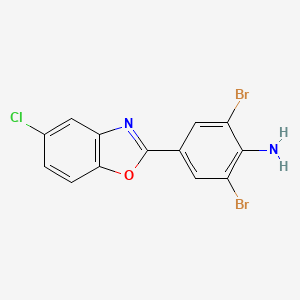
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
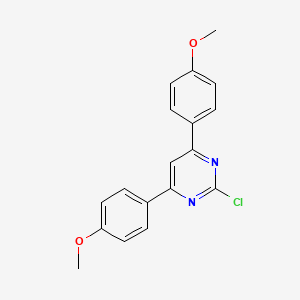
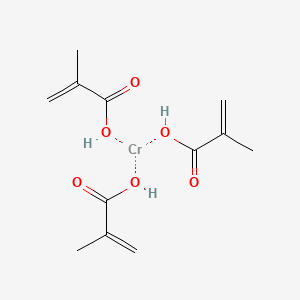
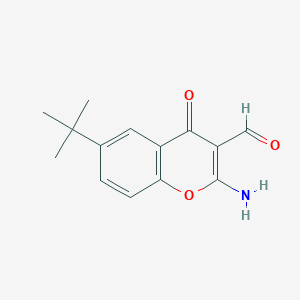

![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)


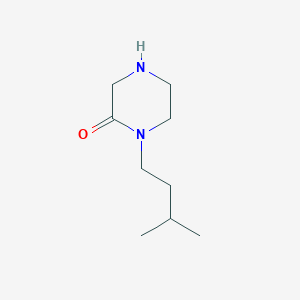

![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)

